Cas no 2305-79-5 (4,5,6,7-Tetrahydro-1H-indazole)

4,5,6,7-Tetrahydro-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 4,5,6,7-Tetrahydro-1H-indazole
- 4,5,6,7-Tetrahydro-2H-indazole
- 4,5,6,7-Tetrahydroindazole
- 1H-4,5,6,7-tetrahydroindazole
- 4,5,6,7-Tetrahydro-1(2)H-indazol
- 4,5,6,7-tetrahydro-1(2)H-indazole
- 4,5,6,7-tetrahydrobenzo[d]pyrazole
- F3379-0301
- 1H-Indazole, 4,5,6,7-tetrahydro-
- 3,4-Tetramethylenepyrazole
- 4 5 6 7 Tetrahydroindazole
- GDSQTWDUCDSZEY-UHFFFAOYSA-N
- NSC195333
- 4,6,7-Tetrahydroindazole
- 4,6,7-Tetrahydro-1H-indazole
- 3,4-Tetramethylene-1H-pyrazole
- 1H-Indazole,5,6,7-tetrah
- EN300-76433
- Z431947164
- 2305-79-5
- EINECS 218-977-9
- AM85312
- AKOS005143086
- SCHEMBL10509
- SCHEMBL17616054
- NSC 195333
- A816537
- DTXSID50177615
- CHEMBL1817866
- Q63393170
- AKOS002300437
- NS00027338
- 1H-Indazole,4,5,6,7-tetrahydro-
- SY017712
- FT-0617131
- P10028
- 1H-Indazole,5,6,7-tetrahydro-
- CS-0052539
- J-014965
- MFCD00014565
- DMK7V56VG7
- 4,5,6,7-tetrahydro-1H-indazol
- 4,5,6,7-Tetrahydroindazole, 98%
- PB42174
- NSC-195333
- AS-50370
- 15409-56-0
- STK328048
- ALBB-017225
- indazole, 4,5,6,7-tetrahydro-
- 2H-indazole, 4,5,6,7-tetrahydro-
- BBL034765
-
- MDL: MFCD00014565
- インチ: 1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9)
- InChIKey: GDSQTWDUCDSZEY-UHFFFAOYSA-N
- ほほえんだ: N1([H])C2=C(C([H])=N1)C([H])([H])C([H])([H])C([H])([H])C2([H])[H]
- BRN: 2420
計算された属性
- せいみつぶんしりょう: 122.08400
- どういたいしつりょう: 122.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 28.7
じっけんとくせい
- 色と性状: 白色又は黄色の結晶粉末
- 密度みつど: 1.133
- ゆうかいてん: 83-85 °C (lit.)
- ふってん: 140-142°C 2mm
- フラッシュポイント: 140-142°C/2mm
- 屈折率: 1.573
- PSA: 28.68000
- LogP: 1.28850
- ようかいせい: 不溶性
4,5,6,7-Tetrahydro-1H-indazole セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
4,5,6,7-Tetrahydro-1H-indazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4,5,6,7-Tetrahydro-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76433-0.25g |
4,5,6,7-tetrahydro-1H-indazole |
2305-79-5 | 95.0% | 0.25g |
$19.0 | 2025-03-22 | |
Enamine | EN300-76433-5.0g |
4,5,6,7-tetrahydro-1H-indazole |
2305-79-5 | 95.0% | 5.0g |
$37.0 | 2025-03-22 | |
Chemenu | CM149882-5g |
4,5,6,7-Tetrahydro-2H-indazole |
2305-79-5 | 95%+ | 5g |
$78 | 2024-07-28 | |
TRC | B416288-10mg |
4,5,6,7-Tetrahydro-1H-indazole |
2305-79-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
Apollo Scientific | OR909279-25g |
4,5,6,7-Tetrahydroindazole |
2305-79-5 | 98% | 25g |
£222.00 | 2024-05-25 | |
Life Chemicals | F3379-0301-20mg |
4,5,6,7-tetrahydro-1H-indazole |
2305-79-5 | 90%+ | 20mg |
$148.5 | 2023-11-21 | |
Life Chemicals | F3379-0301-30mg |
4,5,6,7-tetrahydro-1H-indazole |
2305-79-5 | 90%+ | 30mg |
$178.5 | 2023-04-26 | |
Life Chemicals | F3379-0301-10mg |
4,5,6,7-tetrahydro-1H-indazole |
2305-79-5 | 90%+ | 10mg |
$118.5 | 2023-11-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017712-5g |
4,5,6,7-Tetrahydro-1H-indazole |
2305-79-5 | ≥95% | 5g |
¥225.0 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03351-1g |
4,5,6,7-Tetrahydro-1H-indazole |
2305-79-5 | 97% | 1g |
¥145 | 2023-09-15 |
4,5,6,7-Tetrahydro-1H-indazole 関連文献
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Paulo A. Moraes,Marcio M. Lobo,Mário A. Marangoni,Alexandre R. Meyer,Clarissa P. Frizzo,Helio G. Bonacorso,Marcos A. P. Martins,Nilo Zanatta Org. Biomol. Chem. 2019 17 2384
-
Balakrishna Aegurla,Rama Krishna Peddinti Org. Biomol. Chem. 2017 15 9643
-
Johannes Teichert,Pascal Oulié,Kane Jacob,Laure Vendier,Michel Etienne,Rosa M. Claramunt,Concepción López,Carlos Pérez Medina,Ibon Alkorta,José Elguero New J. Chem. 2007 31 936
-
4. Positional isomers in the 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acid seriesVinko ?kari?,Vera Turjak-Zebi? J. Chem. Soc. Perkin Trans. 1 1979 2099
-
Haroon ur Rashid,Marco Antonio Utrera Martines,Adriana Pereira Duarte,Juliana Jorge,Shagufta Rasool,Riaz Muhammad,Nasir Ahmad,Muhammad Naveed Umar RSC Adv. 2021 11 6060
-
Youpeng Zuo,Xinwei He,Yi Ning,Qiang Tang,Mengqing Xie,Wangcheng Hu,Yongjia Shang Org. Biomol. Chem. 2019 17 9766
-
7. Semmler-Wolff aromatisation and abnormal Beckmann and Schmidt reactions of 3-alkyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazoles and their oximes in polyphosphoric acidArthur J. Nunn,Frederick J. Rowell J. Chem. Soc. Perkin Trans. 1 1973 2697
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Raju Adepu,D. Rambabu,Bagineni Prasad,Chandana Lakshmi T. Meda,Ajit Kandale,G. Rama Krishna,C. Malla Reddy,Lakshmi N. Chennuru,Kishore V. L. Parsa,Manojit Pal Org. Biomol. Chem. 2012 10 5554
-
9. Competitive cyclisations of singlet and triplet nitrenes. Part 8. The 1-(2-nitrenophenyl)pyrazoles and related systemsJohn M. Lindley,Ian M. McRobbie,Otto Meth-Cohn,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1980 982
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Wenyu Yang,Wei Chen,Huilin Su,Rong Li,Chen Song,Zhouyu Wang,Lingling Yang RSC Adv. 2020 10 37382
4,5,6,7-Tetrahydro-1H-indazoleに関する追加情報
Chemical Profile of 4,5,6,7-Tetrahydro-1H-indazole (CAS No. 2305-79-5)
4,5,6,7-Tetrahydro-1H-indazole, identified by its Chemical Abstracts Service (CAS) number 2305-79-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure consists of a benzene ring fused to a pyrrole ring, with the additional presence of a tetrahydropyridine moiety, making it a versatile scaffold for drug discovery and development. The compound’s unique chemical properties and biological activities have positioned it as a key intermediate in synthesizing various pharmacologically relevant molecules.
The structural motif of 4,5,6,7-Tetrahydro-1H-indazole lends itself to diverse functionalization strategies, enabling the creation of derivatives with tailored biological activities. Its role as a precursor in the synthesis of more complex molecules has been extensively explored in academic and industrial research settings. The compound’s stability under various reaction conditions and its compatibility with multiple synthetic pathways make it an attractive choice for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, 4,5,6,7-Tetrahydro-1H-indazole has been investigated for its potential applications in addressing a range of therapeutic challenges. One particularly notable area of research involves its use as a scaffold for developing small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, studies have demonstrated its utility in designing compounds that modulate the activity of enzymes involved in metabolic pathways relevant to inflammation and neurodegenerative diseases. The ability to fine-tune the electronic and steric properties of 4,5,6,7-Tetrahydro-1H-indazole derivatives has allowed researchers to achieve high selectivity and potency in their drug candidates.
Another significant area where 4,5,6,7-Tetrahydro-1H-indazole has made an impact is in the field of anticancer research. Researchers have leveraged its structural framework to create molecules that exhibit inhibitory effects on kinases and other proteins critical for cancer cell proliferation. Preclinical studies have shown promising results with certain derivatives of 4,5,6,7-Tetrahydro-1H-indazole in models of solid tumors and hematological malignancies. The compound’s ability to interfere with key signaling pathways while maintaining minimal toxicity has made it a subject of intense investigation for oncology applications.
The synthesis of 4,5,6,7-Tetrahydro-1H-indazole can be achieved through several well-established methods. One common approach involves the cyclization of appropriately substituted indole derivatives under acidic or basic conditions. Alternatively, catalytic hydrogenation of nitro-substituted indazoles can yield the tetrahydropyridine core. These synthetic routes are highly adaptable and can be modified to incorporate various functional groups into the final product. The availability of multiple synthetic pathways underscores the compound’s importance as a building block in organic synthesis.
From a computational chemistry perspective, 4,5,6,7-Tetrahydro-1H-indazole has been the subject of numerous molecular modeling studies aimed at understanding its interactions with biological targets. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound binds to proteins and enzymes. These insights are crucial for rational drug design efforts aimed at optimizing binding affinity and pharmacokinetic properties.
The pharmaceutical industry has recognized the potential of 4,5,6,7-Tetrahydro-1H-indazole as an active pharmaceutical ingredient (API) or intermediate in drug formulations. Several clinical trials are underway evaluating derivatives of this compound for their efficacy in treating neurological disorders and cardiovascular diseases. The results from these trials are expected to further validate the therapeutic relevance of 4,5,6,7-Tetrahydro-1H-indazole and its derivatives.
In conclusion,4 , 5 , 6 , 7 - Tetrahydropyrazolone - 1 - h - indole ( CAS NO . 2305 - 79 - 5 ) remains a cornerstone in modern pharmaceutical research due to its structural versatility and biological activity . Its role as a precursor in synthesizing novel therapeutics continues to drive innovation across multiple therapeutic areas . As scientific understanding evolves , so too will the applications and significance of this remarkable heterocyclic compound .
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